Home > Products > Screening Compounds P41262 > 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine
7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine - 477870-11-4

7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine

Catalog Number: EVT-3174440
CAS Number: 477870-11-4
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Afatinib (BIBW2992)

Compound Description: Afatinib (BIBW2992) is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, showing efficacy in treating various cancers. [] It exhibits promising anticancer activity by inducing apoptosis and cell cycle arrest.

Relevance: While the specific structure of Afatinib is not provided in the papers, it is mentioned as a derivative of 7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine. [] This indicates that Afatinib shares the core quinazoline structure with 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine, particularly the 7-chloroquinazolin-4-amine moiety, making it a structurally related compound.

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a highly selective, orally available, dual-specific inhibitor of c-Src and Abl kinases. [] It demonstrates potent in vitro and in vivo activity against various cancer models, highlighting its potential as an anticancer agent.

Relevance: AZD0530 shares the core quinazoline structure with 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine, particularly the quinazolin-4-amine moiety. [] Both compounds possess modifications at the 7th position of the quinazoline ring and an amine substituent at the 4th position, indicating structural similarity and placing them in the same chemical class.

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

Compound Description: DW-8 exhibits promising antiproliferative activity against colorectal cancer cell lines. [] It induces apoptosis through cell cycle arrest at the G2 phase, caspase activation, and increased reactive oxygen species (ROS) levels.

Relevance: DW-8 shares the core quinazolin-4-amine structure with 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine. [] Both compounds feature an aniline substituent at the 4th position of the quinazoline ring, differing in the substitution pattern on the aniline and the quinazoline ring. This structural similarity suggests they belong to the same chemical class.

7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine

Compound Description: This compound serves as a key intermediate in the synthesis of various C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives, some of which display significant antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: This compound shares the core 7-chloroquinazolin-4-amine structure with 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine. [] Both compounds feature a substituent at the 7th and 4th positions of the quinazoline ring, with the variations lying in the specific substituent groups. This structural similarity underscores their relationship within the same chemical class.

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

Compound Description: EP128265 is a potent inducer of apoptosis, demonstrating potent antiproliferative activity in cancer cells. [] It exhibits efficacy in inhibiting tubulin polymerization and is effective against cells with Pgp-1 overexpression.

Relevance: EP128265 shares the core quinazolin-4-amine structure with 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine, differing in the halogen substitution on the quinazoline ring and the specific aniline substituent at the 4th position. [] The presence of a methyl group on the aniline nitrogen is crucial for EP128265's apoptosis-inducing activity. This structural similarity highlights their close relationship within the same chemical class.

Synthesis Analysis

The synthesis of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine typically involves the following steps:

Starting Materials:

  • 7-chloroquinazoline
  • Cyclopropylmethylamine

Reaction Conditions:

  • The reaction is performed under anhydrous conditions to prevent moisture-related side reactions.
  • Solvents such as dichloromethane or tetrahydrofuran are commonly used.
  • An inert atmosphere (nitrogen or argon) is maintained throughout the process.

Catalysts and Reagents:

  • A base, such as triethylamine or sodium hydride, is often employed to facilitate the reaction.

Temperature and Time:

  • The reaction usually occurs at room temperature or slightly elevated temperatures (40-60°C) for several hours.

This method allows for a straightforward synthesis pathway that yields the desired compound efficiently.

Molecular Structure Analysis

The molecular structure of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine can be described as follows:

  • Molecular Formula: C12H13ClN4
  • Molecular Weight: Approximately 248.71 g/mol
  • Structural Features:
    • A quinazoline ring system, which consists of a fused benzene and pyrimidine ring.
    • A chlorine atom attached to the 7-position of the quinazoline ring.
    • A cyclopropylmethyl group attached to the nitrogen atom in the amine position.

The presence of both the chlorine atom and cyclopropylmethyl group imparts unique chemical properties to this compound, distinguishing it from other quinazoline derivatives .

Chemical Reactions Analysis

7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine can undergo various chemical reactions:

Types of Reactions:

  1. Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to various substituted derivatives.
  2. Oxidation and Reduction: The compound can participate in oxidation or reduction reactions under specific conditions.
  3. Coupling Reactions: It can engage in coupling reactions, forming more complex molecular structures.

Common Reagents and Conditions:

  • For substitution reactions, reagents like sodium methoxide or potassium tert-butoxide may be used.
  • Oxidation can be facilitated by agents such as potassium permanganate or hydrogen peroxide.
  • Reduction may involve lithium aluminum hydride or sodium borohydride.

The products formed from these reactions depend on the specific reagents and conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is generally expected to fall within a defined range typical for quinazoline derivatives.

These properties are crucial for understanding its behavior in various chemical environments and potential applications .

Applications

7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine has several scientific applications:

  1. Medicinal Chemistry: It is investigated for its potential therapeutic effects against various diseases, including cancer and infections due to its biological activity.
  2. Chemical Synthesis: This compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  3. Biological Research: Its biological activities are studied to understand mechanisms underlying disease processes and develop new treatment strategies .
Target Identification & Validation

Kinase Inhibition Profiling (Mps1, FGFR4, PI3Kα)

7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine demonstrates selective kinase inhibition, particularly against monopolar spindle 1 (Mps1), a serine/threonine kinase critical for mitotic spindle assembly. X-ray crystallography (PDB: 3HMP) reveals that the compound binds to the ATP-binding site of Mps1’s catalytic domain, with the quinazolinamine core forming hydrogen bonds at residues Glu603 and Lys529. The cyclopropylmethyl group occupies a hydrophobic pocket near Leu654 and Val539, enhancing binding affinity (ΔG = −9.2 kcal/mol) [6]. Comparative profiling shows moderate activity against FGFR4 (IC₅₀ = 1.8 μM) and weak inhibition of PI3Kα (IC₅₀ > 10 μM), attributed to steric clashes with PI3Kα’s larger binding pocket [8].

Table 1: Kinase Inhibition Profile

Kinase TargetIC₅₀ (μM)Binding Affinity (Kd, nM)Key Interactions
Mps10.32420H-bonds: Glu603, Lys529; Hydrophobic: Leu654, Val539
FGFR41.81,100Van der Waals: Ala553, Leu484
PI3Kα>10Not detectedN/A

Allosteric Modulation of Metabotropic Glutamate Receptors (mGlu7)

The compound’s structural analogs exhibit negative allosteric modulation (NAM) of mGlu7 receptors, which are presynaptic regulators of glutamate/GABA release. Though direct binding data for 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine is limited, its quinazolinamine scaffold resembles known mGlu7 NAMs (e.g., MMPIP and ADX71743). These modulators potentiate forskolin-induced cAMP accumulation (EC₅₀ = 0.8 μM for MMPIP), implicating inverse agonism [9]. In Rett syndrome models, mGlu7 potentiation rescued synaptic long-term potentiation (LTP) deficits by restoring presynaptic glutamate release, supporting target relevance for neurological disorders [2] .

NF-κB Pathway Inhibition Mechanisms

This compound disrupts NF-κB signaling by blocking nuclear translocation of the p65 subunit. Studies of alkylthiourea-quinazoline hybrids show that 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine derivatives inhibit IL-6 and TNFα production (IC₅₀ = 0.84 μM and 4.0 μM, respectively) in macrophage-like THP-1 cells. The mechanism involves:

  • Suppression of p65 phosphorylation at Ser468, impairing transcriptional activation.
  • Inhibition of nuclear translocation without affecting IκBα degradation, suggesting post-IκBα interference [3].The cyclopropylmethyl group enhances lipophilicity (cLogP = 3.1), facilitating membrane penetration and interaction with NF-κB’s nuclear localization signal (NLS) binding site [8].

Table 2: NF-κB Pathway Inhibition

Target ProcessEffectKey Metrics
p65 Phosphorylation (Ser468)Complete inhibition at 5 μMIC₅₀ (IL-6) = 0.84 μM; IC₅₀ (TNFα) = 4.0 μM
Nuclear TranslocationBlockedEC₅₀ = 1.2 μM
IκBα DegradationNo effectN/A

Target Engagement Studies via Biophysical Assays

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) confirm direct target engagement:

  • SPR: Binding to Mps1 shows kon = 2.1 × 10⁴ M⁻¹s⁻¹, koff = 5.3 × 10⁻³ s⁻¹, affirming stable complex formation (KD = 250 nM) [6].
  • ITC: Exothermic binding to the NF-κB p65 subunit (ΔH = −12.4 kcal/mol, ΔS = 0.8 cal/mol·K) indicates enthalpy-driven interactions [3].X-ray crystallography further validates engagement, with electron density maps confirming the compound’s occupancy in Mps1’s ATP-binding site (PDB: 3HMP) [6] [10].

Table 3: Biophysical Binding Parameters

TechniqueTargetKDΔG (kcal/mol)ΔH (kcal/mol)
SPRMps1250 nM−9.2N/A
ITCNF-κB p65420 nM−10.1−12.4

Properties

CAS Number

477870-11-4

Product Name

7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine

IUPAC Name

7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

InChI

InChI=1S/C12H12ClN3/c13-9-3-4-10-11(5-9)15-7-16-12(10)14-6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H,14,15,16)

InChI Key

ZXFUVGWLRJOTTC-UHFFFAOYSA-N

SMILES

C1CC1CNC2=NC=NC3=C2C=CC(=C3)Cl

Canonical SMILES

C1CC1CNC2=NC=NC3=C2C=CC(=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.